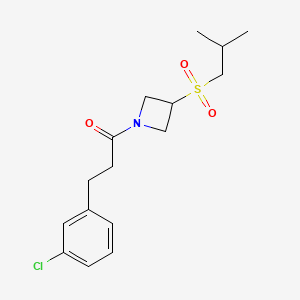

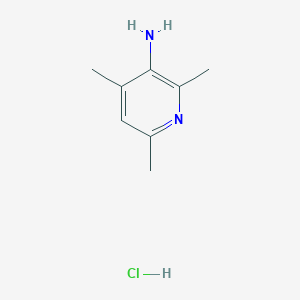

2-amino-N-(4-methylpiperazin-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of this compound can be achieved through the condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid from 1-Methylpiperazine and 4-Formylbenzoic acid .Chemical Reactions Analysis

While specific chemical reactions involving “2-amino-N-(4-methylpiperazin-1-yl)benzamide” are not available, it’s known that similar compounds like Imatinib bind to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .Applications De Recherche Scientifique

Synthesis and Derivative Studies

Synthesis of Novel Compounds : 2-Amino-N-(4-methylpiperazin-1-yl)benzamide has been used as a key intermediate in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, crucial for developing potential pharmaceuticals (Koroleva et al., 2011).

Ligand Design for Receptors : This compound has been employed in the design of ligands for the human serotonin 5-HT6 receptor, highlighting its potential in neuropharmacology (Łażewska et al., 2019).

Molecular Structure and Properties

Molecular Structure Elucidation : The molecular structure of derivatives of 2-amino-N-(4-methylpiperazin-1-yl)benzamide has been explored through X-ray crystallography and spectroscopy, contributing to a better understanding of its chemical behavior (Adam et al., 2016).

Crystallographic Studies : Detailed crystallographic studies of its derivatives have provided insights into their solid-state properties, essential for drug design and development (Al-Harthy et al., 2019).

Pharmacological Potential

Antipsychotic Activity Exploration : Some derivatives of 2-amino-N-(4-methylpiperazin-1-yl)benzamide have demonstrated potent antipsychotic activity, highlighting its relevance in psychiatric medication research (Kohara et al., 2002).

Drug Development Studies : The compound has played a significant role in the development of various drugs, including inhibitors for TNF-alpha Converting Enzyme, showcasing its versatility in medicinal chemistry (Ott et al., 2008).

Analytical Applications

Quality Control in Pharmaceutical Synthesis : It has been used in the quality control of pharmaceuticals, such as imatinib, through methods like capillary electrophoresis (Ye et al., 2012).

Solid-Phase Synthesis : The compound's derivatives have been synthesized using solid-phase chemistry, aiding in the rapid generation of diverse pharmaceutical compounds (Collins et al., 1998).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-N-(4-methylpiperazin-1-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-15-6-8-16(9-7-15)14-12(17)10-4-2-3-5-11(10)13/h2-5H,6-9,13H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWDOZLTISLLBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-methylpiperazin-1-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)